N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Description
The compound N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrazine-2-carboxamide derivatives and benzothiazole-carbamoyl phenyl compounds. These compounds are of interest due to their potential biological activities, including antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amine-substituted benzothiazole with pyrazine-2-carboxylic acid. In the first paper, 4-amino-N-(benzo[d]thiazol-2-yl)benzamide is reacted with pyrazine-2-carboxylic acid to yield a compound with antibacterial, antifungal, and anticancer activities . Although the exact synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not described, it is likely that a similar synthetic strategy could be employed, with the appropriate acetylsulfamoyl and thiazole substituents.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of the pyrazine ring and the carboxamide group is a common feature in these molecules, which may contribute to their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include amide bond formation between an amine group on the benzothiazole moiety and a carboxylic acid group on the pyrazine ring. The papers do not provide detailed information on other chemical reactions that the title compound may undergo. However, the functional groups present suggest that it could participate in further reactions typical for carboxamides, such as hydrolysis or condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the biological activity assays suggest that these compounds have sufficient stability and solubility to interact with biological targets. The antibacterial, antifungal, and anticancer activities indicate that these compounds can cross cell membranes and exert their effects within cells .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated that N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives exhibit significant antibacterial and antifungal properties. For instance, a study synthesized a compound related to this class and evaluated its effectiveness against various bacterial strains like Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus niger. The results showed promising antibacterial and antifungal activities (Senthilkumar, Umarani, & Satheesh, 2021).
Anticancer Activity
Another significant application of these compounds is in anticancer research. A related compound was synthesized and tested for its anticancer activity against MDA-MB-231 breast cancer cells. The study found that this compound exhibited potential in inhibiting cancer cell growth (Senthilkumar, Umarani, & Satheesh, 2021).
Antitubercular Activity
Additionally, derivatives of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have been studied for their antitubercular properties. Research on thiazolyl pyrazine carboxamide derivatives revealed that they exhibit inhibitory activity against Mycobacterium tuberculosis. Some synthesized compounds in this class showed high anti-mycobacterial activity, indicating their potential use in treating tuberculosis (Krishnan et al., 2019).
Analgesic Properties
Research has also been conducted on the analgesic properties of thiazole derivatives. A study that incorporated the pyrazole moiety into thiazoles found that the synthesized compounds exhibited mild to good analgesic activities. This suggests potential applications of these compounds in pain management (Saravanan et al., 2011).
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S2/c1-10(22)21-27(24,25)12-4-2-11(3-5-12)19-15(23)14-9-26-16(20-14)13-8-17-6-7-18-13/h2-9H,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJDZIDPVCFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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